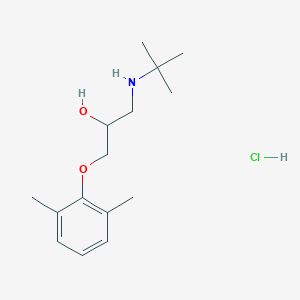![molecular formula C18H12N4O6 B3847189 3-NITRO-N'-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3847189.png)
3-NITRO-N'-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE
Descripción general
Descripción
3-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Aplicaciones Científicas De Investigación
3-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that can damage bacterial cells. The furan ring structure also contributes to its binding affinity with various biological targets .
Comparación Con Compuestos Similares
Similar compounds include other furan derivatives with nitro groups, such as nitrofurantoin and nitrofurazone. Compared to these compounds, 3-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE exhibits unique structural features that may enhance its biological activity and specificity .
Propiedades
IUPAC Name |
3-nitro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-18(13-4-2-6-15(10-13)22(26)27)20-19-11-16-7-8-17(28-16)12-3-1-5-14(9-12)21(24)25/h1-11H,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQFKUJMUDJPJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)
![1-[3-(2-Tert-butylphenoxy)propyl]imidazole](/img/structure/B3847122.png)



![methyl (2E)-3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)

![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)

![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)


![N-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B3847209.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
